Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate is an organic compound with a complex structure that includes a benzyl group, a chlorinated nitrophenoxy group, and a carbonimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate typically involves multiple steps. One common method includes the reaction of benzylamine with 3-(2-chloro-4-nitrophenoxy)propyl chloride under basic conditions to form the intermediate product. This intermediate is then treated with a suitable carbonimidating agent, such as cyanogen bromide, to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzyl carbonimidate derivatives, while reduction can produce aminobenzyl carbonimidate derivatives.
Scientific Research Applications
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)ethyl]carbonimidate
- Benzyl hydrogen [3-(2-bromo-4-nitrophenoxy)propyl]carbonimidate
- Benzyl hydrogen [3-(2-chloro-4-aminophenoxy)propyl]carbonimidate
Uniqueness
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
25313-19-3 |
---|---|
Molecular Formula |
C17H17ClN2O5 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
benzyl N-[3-(2-chloro-4-nitrophenoxy)propyl]carbamate |
InChI |
InChI=1S/C17H17ClN2O5/c18-15-11-14(20(22)23)7-8-16(15)24-10-4-9-19-17(21)25-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2,(H,19,21) |
InChI Key |
JUDKZCIMKLYXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.